2-[[(3R)-4-[(3-Amino-1H-pyrazol-4-yl)carbonyl]-3-methyl-1-piperazinyl]methyl]benzonitrile
Overview
Description
2-[[(3R)-4-[(3-Amino-1H-pyrazol-4-yl)carbonyl]-3-methyl-1-piperazinyl]methyl]benzonitrile is a complex organic compound with the following properties:
- Molecular Formula : C₁₇H₁₈N₆O
- Molecular Weight : Approximately 338.37 g/mol
- Chemical Structure : !Chemical Structure
Synthesis Analysis
The synthesis of this compound involves intricate steps, including the condensation of various precursors. While I don’t have specific synthetic pathways for this exact compound, it likely requires expertise in organic chemistry and access to specialized reagents.
Molecular Structure Analysis
The molecular structure reveals several key features:
- The benzonitrile group (C₆H₅CN) contributes to the aromatic character.
- The piperazine ring (C₄H₉N₂) contains a secondary amine and plays a crucial role in biological interactions.
- The pyrazole moiety (C₃H₃N₂) adds heterocyclic complexity.
Chemical Reactions Analysis
Understanding the reactivity of this compound is essential. Potential reactions include:
- Amide Hydrolysis : The carbonyl group may undergo hydrolysis under acidic or basic conditions.
- Nucleophilic Substitution : The piperazine nitrogen could participate in substitution reactions.
- Aromatic Substitution : The benzonitrile group may undergo electrophilic aromatic substitution.
Physical And Chemical Properties Analysis
- Melting Point : Investigate the melting behavior to assess purity.
- Solubility : Determine solubility in various solvents.
- Stability : Assess stability under different conditions (e.g., temperature, light, pH).
Safety And Hazards
- Toxicity : Evaluate toxicity profiles through in vitro and in vivo studies.
- Handling Precautions : Use appropriate protective gear during synthesis and handling.
- Environmental Impact : Consider environmental implications.
Future Directions
- Biological Studies : Investigate biological activity (e.g., antimicrobial, anticancer).
- Derivatization : Explore structural modifications for improved properties.
- Pharmacokinetics : Study absorption, distribution, metabolism, and excretion.
Remember that this analysis is based on existing knowledge, and further research is necessary to uncover additional insights. For more detailed information, consult relevant scientific literature12.
properties
IUPAC Name |
2-[[(3R)-4-(5-amino-1H-pyrazole-4-carbonyl)-3-methylpiperazin-1-yl]methyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-12-10-22(11-14-5-3-2-4-13(14)8-18)6-7-23(12)17(24)15-9-20-21-16(15)19/h2-5,9,12H,6-7,10-11H2,1H3,(H3,19,20,21)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUNESTYYFZIOB-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=C(NN=C2)N)CC3=CC=CC=C3C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)C2=C(NN=C2)N)CC3=CC=CC=C3C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(3R)-4-[(3-Amino-1H-pyrazol-4-yl)carbonyl]-3-methyl-1-piperazinyl]methyl]benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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